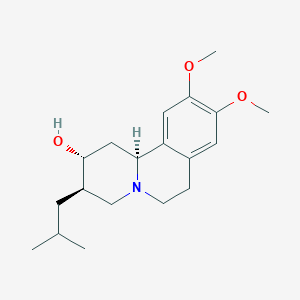
(2R,3R,11bS)-Dihydrotetrabenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,11bS)-Dihydrotetrabenazine: is an organic compound with the chemical formula C19H29NO3 . It is a close analog of tetrabenazine and is known for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor . This compound is primarily used in the treatment of hyperkinetic movement disorders, such as Huntington's disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,11bS)-Dihydrotetrabenazine typically involves multiple steps, starting from simpler organic compounds. The process includes the formation of key intermediates through reactions such as nitration, reduction, and cyclization . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and specific solvents helps in achieving high yields and purity of the compound.
化学反応の分析
(2R,3R,11bS)-Dihydrotetrabenazine: undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Reactions often employ nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
科学的研究の応用
(2R,3R,11bS)-Dihydrotetrabenazine: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter uptake and release.
Medicine: Investigated for its potential in treating movement disorders and other neurological conditions.
Industry: Employed in the development of radioligands for positron emission tomography (PET) imaging.
作用機序
The mechanism by which (2R,3R,11bS)-Dihydrotetrabenazine exerts its effects involves the inhibition of VMAT2, which is responsible for transporting monoamines (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles. By inhibiting VMAT2, the compound reduces the amount of monoamines available for release into the synaptic cleft, thereby modulating neurotransmitter levels and alleviating symptoms of hyperkinetic movement disorders.
類似化合物との比較
Tetrabenazine
Deutetrabenazine
Valbenazine
Istradefylline
This detailed overview provides a comprehensive understanding of (2R,3R,11bS)-Dihydrotetrabenazine, its preparation, reactions, applications, mechanism, and comparison with similar compounds
特性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m1/s1 |
InChIキー |
WEQLWGNDNRARGE-HYVNUMGLSA-N |
異性体SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















